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Compound of Interest

Compound Name: 2-Cyano-5-hydroxymethylpyridine

Cat. No.: B1340473 Get Quote

Introduction: The Strategic Importance of the
Pyridine Nucleus
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of

numerous natural products and FDA-approved drugs.[1] Its unique electronic properties,

including its ability to act as a hydrogen bond acceptor and its role in π-stacking interactions,

make it a privileged structure in drug design.[2] Among the vast array of substituted pyridines,

2-Cyano-5-hydroxymethylpyridine has emerged as a particularly valuable and versatile

building block. This bifunctional molecule offers two distinct and reactive handles—a cyano

group and a hydroxymethyl group—allowing for sequential and regioselective modifications.

This application note provides a comprehensive guide for researchers, scientists, and drug

development professionals on the strategic application of 2-Cyano-5-hydroxymethylpyridine,

complete with detailed protocols for its key transformations.

Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount

for its effective use in synthesis. The key properties of 2-Cyano-5-hydroxymethylpyridine are

summarized below.
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Property Value Source

CAS Number 58553-48-3 --INVALID-LINK--

Molecular Formula C₇H₆N₂O --INVALID-LINK--

Molecular Weight 134.14 g/mol --INVALID-LINK--

Boiling Point 353.8°C at 760 mmHg --INVALID-LINK--

Density 1.26 g/cm³ --INVALID-LINK--

Flash Point 167.8°C --INVALID-LINK--

Synthesis and Reactivity: A Dual-Functionality
Platform
The synthetic utility of 2-Cyano-5-hydroxymethylpyridine lies in the orthogonal reactivity of its

two functional groups. The hydroxymethyl group can be readily oxidized to an aldehyde,

converted to a leaving group for nucleophilic substitution, or engaged in ether and ester

formation. The cyano group, on the other hand, can be hydrolyzed to a carboxylic acid or an

amide, reduced to an amine, or serve as a precursor for various heterocyclic rings.

Application in the Synthesis of Bioactive Molecules
The strategic placement of the cyano and hydroxymethyl groups makes this building block

particularly amenable for the synthesis of a variety of pharmacologically relevant scaffolds,

including kinase inhibitors and PARP inhibitors. The cyanopyridine moiety is a known

pharmacophore in numerous enzyme inhibitors, where the nitrogen atom can act as a

hydrogen bond acceptor and the cyano group can participate in crucial interactions within the

active site.

Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations of

2-Cyano-5-hydroxymethylpyridine. These protocols are designed to be self-validating, with

clear explanations for each step.
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Protocol 1: Oxidation of the Hydroxymethyl Group to a
Formyl Group
The selective oxidation of the primary alcohol to an aldehyde is a critical transformation,

providing a key intermediate for further elaboration, such as reductive amination or Wittig

reactions.

Reaction Scheme:

Oxidation

2-Cyano-5-hydroxymethylpyridine

2-Cyano-5-formylpyridine

DCM, rt

MnO₂

Click to download full resolution via product page

Caption: Oxidation of 2-Cyano-5-hydroxymethylpyridine.

Materials:

2-Cyano-5-hydroxymethylpyridine

Activated Manganese (IV) oxide (MnO₂)

Dichloromethane (DCM), anhydrous

Celite®

Procedure:
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To a stirred solution of 2-Cyano-5-hydroxymethylpyridine (1.0 eq) in anhydrous DCM (10

mL/mmol), add activated MnO₂ (5.0 eq).

Stir the resulting suspension vigorously at room temperature.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-

24 hours.

Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

Wash the Celite® pad with additional DCM (3 x 5 mL/mmol).

Combine the filtrates and concentrate under reduced pressure to afford the crude 2-Cyano-

5-formylpyridine.

The crude product can be purified by column chromatography on silica gel using a gradient

of ethyl acetate in hexanes.

Causality Behind Experimental Choices:

Manganese (IV) oxide is a mild and selective oxidizing agent for allylic and benzylic alcohols,

minimizing the risk of over-oxidation to the carboxylic acid.

Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to

suspend the MnO₂ effectively.

Celite® filtration is a standard and efficient method for removing finely divided solids like

MnO₂ from a reaction mixture.

Protocol 2: Conversion of the Hydroxymethyl Group to a
Chloromethyl Group
Activation of the hydroxymethyl group as a chloromethyl group transforms it into a good leaving

group for subsequent nucleophilic substitution reactions, a key step in the synthesis of many

pharmaceutical intermediates.
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Reaction Scheme:

Chlorination

2-Cyano-5-hydroxymethylpyridine

2-Cyano-5-(chloromethyl)pyridine

Toluene, reflux

SOCl₂

Click to download full resolution via product page

Caption: Chlorination of 2-Cyano-5-hydroxymethylpyridine.

Materials:

2-Cyano-5-hydroxymethylpyridine

Thionyl chloride (SOCl₂)

Toluene, anhydrous

Procedure:

Suspend 2-Cyano-5-hydroxymethylpyridine (1.0 eq) in anhydrous toluene (10 mL/mmol).

Carefully add thionyl chloride (1.2 eq) dropwise to the suspension at 0 °C. Caution: Thionyl

chloride is corrosive and reacts violently with water. This step should be performed in a well-

ventilated fume hood.

After the addition is complete, heat the reaction mixture to reflux.

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
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Cool the reaction mixture to room temperature and carefully quench by pouring it onto

crushed ice.

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

Extract the aqueous layer with ethyl acetate (3 x 10 mL/mmol).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

The crude 2-Cyano-5-(chloromethyl)pyridine can be purified by column chromatography or

recrystallization.

Causality Behind Experimental Choices:

Thionyl chloride is a common and effective reagent for converting primary alcohols to alkyl

chlorides. The byproducts, SO₂ and HCl, are gaseous and can be easily removed.

Toluene is used as a solvent that allows for the reaction to be conducted at reflux

temperature, ensuring a reasonable reaction rate.

Quenching with ice and neutralization with sodium bicarbonate are crucial safety and work-

up steps to decompose excess thionyl chloride and neutralize the acidic byproducts.

Protocol 3: O-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a

variety of functional groups, including ethers, with inversion of configuration if a chiral center is

present.[3] This protocol details the etherification of 2-Cyano-5-hydroxymethylpyridine with a

phenolic nucleophile.

Reaction Scheme:
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Mitsunobu Etherification

2-Cyano-5-hydroxymethylpyridine + Ar-OH

2-Cyano-5-((aryloxy)methyl)pyridine

THF, 0 °C to rt

PPh₃, DEAD or DIAD

Click to download full resolution via product page

Caption: Mitsunobu reaction for ether synthesis.

Materials:

2-Cyano-5-hydroxymethylpyridine

Aryl alcohol (Ar-OH)

Triphenylphosphine (PPh₃)

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

Tetrahydrofuran (THF), anhydrous

Procedure:

Dissolve 2-Cyano-5-hydroxymethylpyridine (1.0 eq), the aryl alcohol (1.1 eq), and

triphenylphosphine (1.2 eq) in anhydrous THF (15 mL/mmol) in a flame-dried flask under an

inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of DEAD or DIAD (1.2 eq) in anhydrous THF dropwise to the reaction

mixture. An exothermic reaction is often observed.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.

Monitor the reaction by TLC or LC-MS.

Once the reaction is complete, concentrate the mixture under reduced pressure.

The crude residue can be purified by column chromatography on silica gel. The

triphenylphosphine oxide byproduct can be challenging to remove completely by

chromatography alone. Trituration with a suitable solvent (e.g., diethyl ether or a mixture of

hexanes and ethyl acetate) can help to precipitate the byproduct.

Causality Behind Experimental Choices:

Triphenylphosphine and DEAD/DIAD form the key phosphonium salt intermediate that

activates the alcohol for nucleophilic attack.[4]

Anhydrous conditions and an inert atmosphere are crucial as the intermediates in the

Mitsunobu reaction are sensitive to moisture.

Slow addition of the azodicarboxylate at 0 °C helps to control the initial exothermic reaction

and prevent the formation of side products.

Protocol 4: Reduction of the Cyano Group to a Primary
Amine
The reduction of the nitrile to a primary amine opens up a plethora of synthetic possibilities,

allowing for the introduction of amide, sulfonamide, or other nitrogen-containing functionalities.

Reaction Scheme:
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Nitrile Reduction

2-Cyano-5-hydroxymethylpyridine

2-(Aminomethyl)-5-(hydroxymethyl)pyridine

MeOH, HCl

H₂, Pd/C
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Caption: Catalytic hydrogenation of the cyano group.

Materials:

2-Cyano-5-hydroxymethylpyridine

Palladium on carbon (10% Pd/C)

Methanol (MeOH)

Concentrated Hydrochloric acid (HCl)

Hydrogen gas (H₂)

Procedure:

To a solution of 2-Cyano-5-hydroxymethylpyridine (1.0 eq) in methanol (20 mL/mmol), add

concentrated HCl (1.1 eq) dropwise at 0 °C.

Add 10% Pd/C (10 mol%) to the solution.

Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and

stir vigorously at room temperature.

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
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Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the

catalyst. Caution: Palladium on carbon can be pyrophoric when dry. The filter cake should be

kept wet with solvent.

Wash the Celite® pad with methanol.

Concentrate the filtrate under reduced pressure to obtain the crude product as its

hydrochloride salt.

The product can be purified by recrystallization or used directly in the next step after

basification and extraction if the free amine is required.

Causality Behind Experimental Choices:

Catalytic hydrogenation with Pd/C is a standard and efficient method for the reduction of

nitriles to primary amines.

The addition of hydrochloric acid protonates the pyridine nitrogen, which can sometimes

improve the rate and selectivity of the hydrogenation and also facilitates the isolation of the

product as a salt.

Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and

hydrogen gas.

Conclusion
2-Cyano-5-hydroxymethylpyridine is a highly valuable and versatile building block in

medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations,

enabling the efficient synthesis of complex molecular architectures. The protocols provided in

this application note offer a practical guide for researchers to effectively utilize this scaffold in

their drug discovery and development programs. The strategic application of such well-

designed building blocks is crucial for accelerating the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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